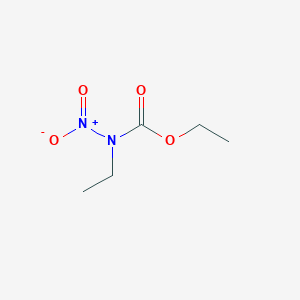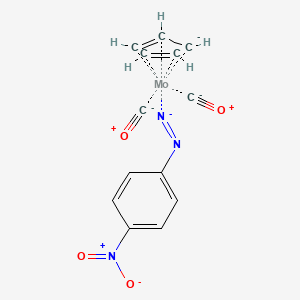
3,3'-Sulfonylbis(6-hydroxybenzaldehyde)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Sulfonylbis(6-hydroxybenzaldehyde) is an organic compound with the molecular formula C14H10O6S It is characterized by the presence of two hydroxybenzaldehyde groups connected by a sulfonyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-hydroxybenzaldehyde) typically involves the reaction of 3-hydroxybenzaldehyde with a sulfonylating agent. One common method is the reaction of 3-hydroxybenzaldehyde with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of 3,3’-Sulfonylbis(6-hydroxybenzaldehyde) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Sulfonylbis(6-hydroxybenzaldehyde) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Ethers or esters depending on the substituent.
Aplicaciones Científicas De Investigación
3,3’-Sulfonylbis(6-hydroxybenzaldehyde) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3,3’-Sulfonylbis(6-hydroxybenzaldehyde) involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dihydroxybenzidine: Similar structure but lacks the sulfonyl bridge.
4,4’-Sulfonylbis(2-methylphenol): Contains a sulfonyl bridge but different substituents.
Uniqueness
3,3’-Sulfonylbis(6-hydroxybenzaldehyde) is unique due to the presence of both hydroxy and aldehyde groups, along with the sulfonyl bridge. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
6954-29-6 |
|---|---|
Fórmula molecular |
C14H10O6S |
Peso molecular |
306.29 g/mol |
Nombre IUPAC |
5-(3-formyl-4-hydroxyphenyl)sulfonyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H10O6S/c15-7-9-5-11(1-3-13(9)17)21(19,20)12-2-4-14(18)10(6-12)8-16/h1-8,17-18H |
Clave InChI |
NRBDZRMCFXNSFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)C=O)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
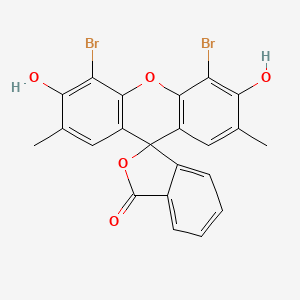

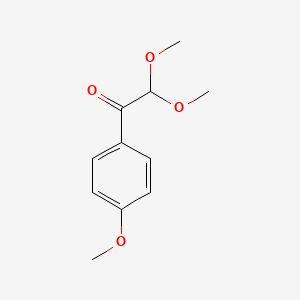
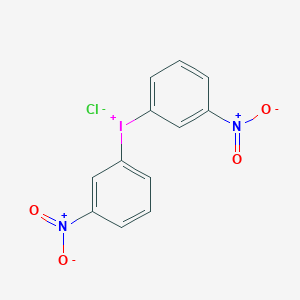


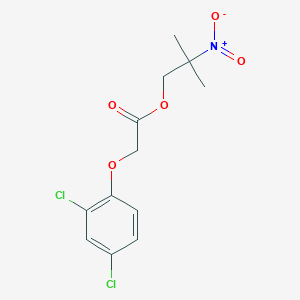
![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)

![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
